3'-Fluoro-2-piperidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluoro-substituted polyimides involved the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . In another study, a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using different substituted aromatic/heterocyclic acid chlorides, which were then evaluated for their antiproliferative activity . Additionally, the synthesis of a neuroleptic agent with a fluoro-substituted piperidine moiety was achieved through a multi-step process, including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation .
Molecular Structure Analysis
The molecular structure of a novel bioactive heterocycle containing a fluoro-substituted benzisoxazole and piperidine was characterized using various spectroscopic methods and confirmed by X-ray diffraction studies. The piperidine and morpholine rings adopted a chair conformation, with the benzisoxazole ring being planar .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the formation of polyimides and the synthesis of benzisoxazole derivatives [2, 6]. The importance of the aromatic and heterocyclic moieties in the antiproliferative activity of these compounds was highlighted, indicating that specific chemical modifications can significantly influence biological activity .
Physical and Chemical Properties Analysis
The fluoro-substituted polyimides exhibited high thermal stability, low moisture absorption, and high hygrothermal stability . The antiproliferative activity of the synthesized benzisoxazole derivatives was tested against various carcinoma cells, with some compounds showing potent activity . The physical and chemical properties of these compounds, such as solubility and stability, are crucial for their potential therapeutic applications.
Scientific Research Applications
Benzophenone Derivatives in Alzheimer’s Disease Treatment
- Benzophenone derivatives, such as 3'-Fluoro-2-piperidinomethyl benzophenone, have shown promise in the treatment of Alzheimer’s disease. A study highlighted the synthesis of novel benzophenone derivatives that demonstrated affinity to the histamine H3 receptor and cholinesterase inhibitory potency. This multitarget-directed approach is promising for Alzheimer’s disease research (Godyń et al., 2022).
Environmental Impact and Photocatalytic Degradation
- The degradation of benzophenone derivatives in environmental contexts is a significant area of research. For example, studies on the photocatalytic degradation of Benzophenone-3 (a related compound) address the potential environmental impact and degradation pathways, providing insight into the environmental behavior of similar benzophenone derivatives (Zúñiga-Benítez et al., 2016).
Interaction with Biological Systems
- Research on the interaction of benzophenone derivatives with human serum albumin and other biological systems sheds light on their potential biological effects and toxicities. This information is crucial for understanding the safety and implications of these compounds in biological contexts (Zhang et al., 2013).
properties
IUPAC Name |
(3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBMXUBLWDKTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643591 |
Source
|
Record name | (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-15-4 |
Source
|
Record name | (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.